5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine
Description
The exact mass of the compound this compound is 417.17764483 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O/c1-28-13-17(12-27-28)16-10-25-20(26-11-16)30-18-6-8-29(9-7-18)14-15-4-2-3-5-19(15)21(22,23)24/h2-5,10-13,18H,6-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVOBSWLKRWZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring and a pyrimidine moiety, both of which are known to contribute to biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antimicrobial effects. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study on trifluoromethyl phenyl derivatives found them to be effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, demonstrating low toxicity to human cells. The minimum inhibitory concentrations (MICs) for some derivatives were notably low, indicating strong antibacterial efficacy .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | MIC (μg/mL) | Toxicity Level |
|---|---|---|---|
| Compound 59 | Staphylococcus aureus | 0.25 | Low |
| Compound 74 | Enterococcus faecalis | 0.5 | Low |
The mechanisms underlying the biological activity of this compound involve inhibition of bacterial cell functions. Studies have shown that it affects macromolecular synthesis, leading to bactericidal effects against stationary phase cells, which are typically resistant to conventional antibiotics .
Resistance Development
Multistep resistance assays conducted on S. aureus and E. faecalis revealed a very low tendency for these bacteria to develop resistance through mutation when exposed to the compound, suggesting a robust mechanism that could be exploited in therapeutic applications .
Case Studies
A notable case study involved in vivo testing using mouse models. The compound was administered at doses up to 50 mg/kg with no observed adverse effects on vital organs, as assessed by multiple toxicity markers including blood plasma analysis and TUNEL assays for liver and kidney toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
